

Spectral Data Analysis of p-Menthane-1,3,8-triol: A Technical Guide

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Compound of Interest

Compound Name: *p*-Menthane-1,3,8-triol

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Executive Summary

This technical guide provides a comprehensive overview of the spectral data analysis for the monoterpenoid **p-Menthane-1,3,8-triol**. While extensive searches for experimentally obtained Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this specific compound have not yielded publicly available spectra, this document outlines the standard methodologies and expected data presentation for its characterization. The protocols detailed herein are based on established analytical techniques for similar natural products and serve as a foundational guide for researchers involved in the isolation, synthesis, or analysis of **p-Menthane-1,3,8-triol**.

Introduction to p-Menthane-1,3,8-triol

p-Menthane-1,3,8-triol is a monoterpenoid that has been reported to be isolated from the herbs of *Mentha canadensis* L.[1][2]. Its chemical structure, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, suggests a variety of stereoisomers are possible, each potentially possessing unique biological activities. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound in research and drug development.

Chemical Structure:

Spectral Data (Hypothetical)

As of the latest search, experimental spectral data for **p-Menthane-1,3,8-triol** is not readily available in public databases or peer-reviewed literature. The following tables are therefore presented as illustrative examples of how such data would be structured for clear and concise interpretation.

NMR Spectral Data

Table 1: Hypothetical ^1H NMR Data for **p-Menthane-1,3,8-triol** (in CDCl_3 , 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
e.g., 3.85	dd	1H	10.5, 4.5	H-3
e.g., 1.70-1.85	m	2H	H-4, H-5a	
e.g., 1.55	m	1H	H-5e	
e.g., 1.45	m	2H	H-2, H-6a	
e.g., 1.30	s	3H	C(1)-CH ₃	
e.g., 1.25	s	3H	C(8)-CH ₃	
e.g., 1.20	s	3H	C(8)-CH ₃	

Table 2: Hypothetical ^{13}C NMR Data for **p-Menthane-1,3,8-triol** (in CDCl_3 , 125 MHz)

Chemical Shift (δ) ppm	Carbon Type	Assignment
e.g., 78.5	CH	C-3
e.g., 72.1	C	C-1
e.g., 71.8	C	C-8
e.g., 50.2	CH	C-4
e.g., 35.5	CH ₂	C-5
e.g., 31.0	CH ₂	C-2
e.g., 29.8	CH ₃	C(8)-CH ₃
e.g., 27.3	CH ₃	C(8)-CH ₃
e.g., 24.5	CH ₂	C-6
e.g., 22.1	CH ₃	C(1)-CH ₃

Mass Spectrometry (MS) Data

Table 3: Hypothetical Mass Spectrometry Data for **p-Menthane-1,3,8-triol**

m/z	Relative Intensity (%)	Proposed Fragment
e.g., 188.1412	5	[M] ⁺ (C ₁₀ H ₂₀ O ₃) ⁺
e.g., 170.1307	20	[M - H ₂ O] ⁺
e.g., 155.1072	15	[M - H ₂ O - CH ₃] ⁺
e.g., 129.1018	40	[M - C ₃ H ₇ O] ⁺
e.g., 59.0497	100	[C ₃ H ₇ O] ⁺

Infrared (IR) Spectroscopy Data

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for **p-Menthane-1,3,8-triol**

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
e.g., 3350 (broad)	Strong	O-H stretch (alcohol)
e.g., 2960-2850	Strong	C-H stretch (alkane)
e.g., 1465	Medium	C-H bend (CH ₂)
e.g., 1375	Medium	C-H bend (gem-dimethyl)
e.g., 1150	Strong	C-O stretch (tertiary alcohol)
e.g., 1050	Strong	C-O stretch (secondary/primary alcohol)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a non-volatile, polar compound like **p-Menthane-1,3,8-triol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32k data points, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, 64k data points, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ^1H - ^{13}C correlations.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.
- Ionization Method: Electrospray ionization (ESI) is suitable for a polar molecule like **p-Menthane-1,3,8-triol**. Atmospheric pressure chemical ionization (APCI) could also be considered.
- Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
 - Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - Perform tandem mass spectrometry (MS/MS) on the protonated or deprotonated molecular ion to obtain fragmentation data, which is crucial for structural confirmation.

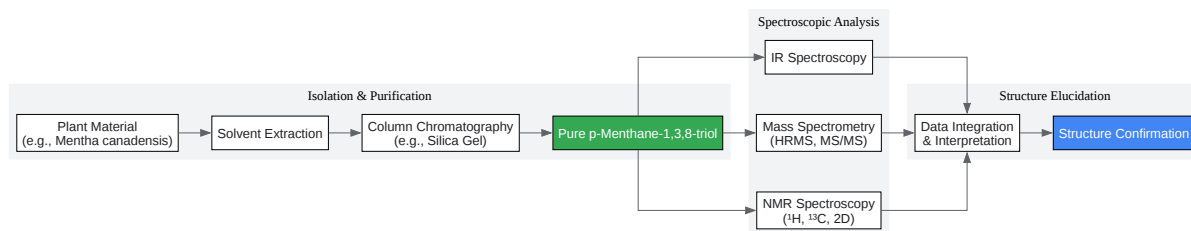
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation:
 - Solid State: If the sample is a solid, it can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
 - Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.
 - An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

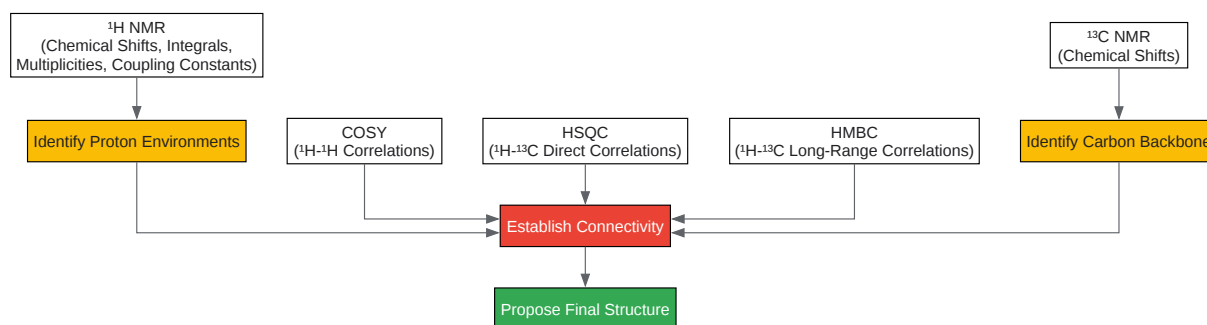
Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the spectral analysis of a natural product like **p-Menthane-1,3,8-triol**.



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Figure 1. General workflow from isolation to structure confirmation.



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Figure 2. Logical flow for structure elucidation using NMR data.

Conclusion

The definitive structural elucidation and quality assessment of **p-Menthane-1,3,8-triol** are critically dependent on the acquisition and correct interpretation of its NMR, MS, and IR spectral data. While experimental data is not currently widespread, the standardized protocols and data presentation formats outlined in this guide provide a robust framework for researchers. The application of these techniques will enable the unambiguous characterization of **p-Menthane-1,3,8-triol**, facilitating further investigation into its chemical properties and potential biological activities. It is recommended that future work on this compound includes the public deposition of its spectral data to enrich the scientific record.

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